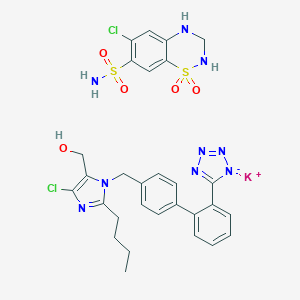

Losartan potassium and hydrochlorothiazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Losartan potassium and hydrochlorothiazide are two drugs that are commonly used together to treat hypertension. Losartan potassium is an angiotensin II receptor blocker, and hydrochlorothiazide is a diuretic. These two drugs work together to lower blood pressure by relaxing blood vessels and reducing the amount of water and salt in the body. In

Mechanism Of Action

Losartan potassium works by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. By blocking the action of angiotensin II, losartan potassium relaxes blood vessels and lowers blood pressure. Hydrochlorothiazide works by reducing the amount of water and salt in the body, which also helps to lower blood pressure.

Biochemical And Physiological Effects

Losartan potassium and hydrochlorothiazide have several biochemical and physiological effects. Losartan potassium reduces the production of aldosterone, a hormone that regulates sodium and water balance in the body. Hydrochlorothiazide increases the excretion of sodium and water in the urine. Together, these drugs lower blood pressure by reducing the amount of fluid in the body and relaxing blood vessels.

Advantages And Limitations For Lab Experiments

Losartan potassium and hydrochlorothiazide have several advantages and limitations for lab experiments. They are readily available and relatively inexpensive, which makes them ideal for large-scale studies. However, they can have potential side effects, such as electrolyte imbalances and kidney damage, which need to be carefully monitored in animal studies.

Future Directions

There are several future directions for losartan potassium and hydrochlorothiazide research. One area of interest is the potential use of these drugs in combination with other hypertension medications to improve efficacy and reduce side effects. Another area of interest is the investigation of the long-term effects of these drugs on cardiovascular health. Additionally, there is ongoing research into the molecular mechanisms of action of these drugs, which could lead to the development of new hypertension treatments.

Conclusion:

In conclusion, losartan potassium and hydrochlorothiazide are two drugs that are commonly used together to treat hypertension. They work by relaxing blood vessels and reducing the amount of water and salt in the body. They have been extensively studied in scientific research and have several advantages and limitations for lab experiments. There are several future directions for research into these drugs, including their use in combination with other hypertension medications and investigation of their long-term effects on cardiovascular health.

Synthesis Methods

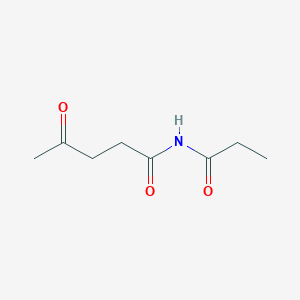

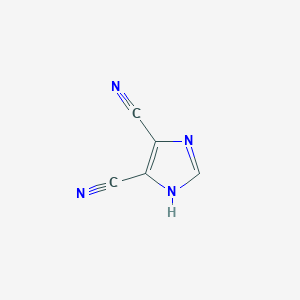

Losartan potassium is synthesized by reacting 2-nitro-4-chlorobenzenesulfonamide with 2-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]-1H-imidazole-5-methanol. Hydrochlorothiazide is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with thionyl chloride and then with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

Scientific Research Applications

Losartan potassium and hydrochlorothiazide have been extensively studied in scientific research. They have been used in clinical trials to evaluate their efficacy and safety in treating hypertension. They have also been used in animal studies to investigate their mechanism of action and potential side effects.

properties

CAS RN |

156154-37-9 |

|---|---|

Product Name |

Losartan potassium and hydrochlorothiazide |

Molecular Formula |

C29H30Cl2KN9O5S2 |

Molecular Weight |

758.7 g/mol |

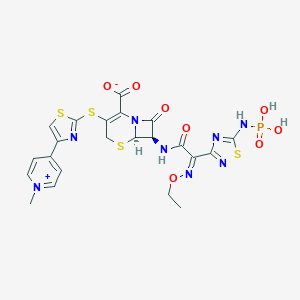

IUPAC Name |

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C22H22ClN6O.C7H8ClN3O4S2.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;1-2,10-11H,3H2,(H2,9,12,13);/q-1;;+1 |

InChI Key |

XRKMYXDEMOEFBN-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.[K+] |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.[K+] |

Other CAS RN |

156154-37-9 |

synonyms |

hydrochlorothiazide - losartan hydrochlorothiazide - losartan potassium hydrochlorothiazide, losartan drug combination hydrochlorothiazide, losartan potassium drug combination hyzaar Preminent |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

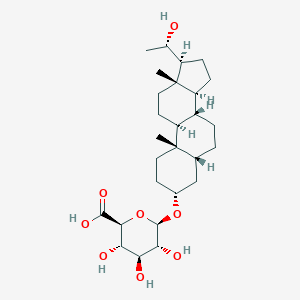

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)